2-(3,5-Difluorobenzoyl)oxazole

Lipophilicity Drug-likeness Physicochemical profiling

Isomer-specific procurement of difluorobenzoyl-oxazole regioisomers is often hindered by identical molecular weight, rendering mass spectrometry alone insufficient for structural discrimination. 2-(3,5-Difluorobenzoyl)oxazole (CAS 898760-50-4) at 97% purity provides an unambiguous IUPAC- and InChI-verified reference standard with a distinct boiling point (318.2°C) for GC-based isomer confirmation. • Enables MMP-based lead optimization via measurable LogP shift (+0.28 vs. non-fluorinated). • Patent-backed synthetic precursor for PAR-1 antagonist libraries. • Balanced 3,5-symmetric fluorine pattern avoids ortho steric effects.

Molecular Formula C10H5F2NO2
Molecular Weight 209.15 g/mol
CAS No. 898760-50-4
Cat. No. B1325408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorobenzoyl)oxazole
CAS898760-50-4
Molecular FormulaC10H5F2NO2
Molecular Weight209.15 g/mol
Structural Identifiers
SMILESC1=COC(=N1)C(=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C10H5F2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H
InChIKeyUHAJIVGLVWBQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Difluorobenzoyl)oxazole: Identity & Procurement


2-(3,5-Difluorobenzoyl)oxazole (CAS 898760-50-4) is a synthetic heterocyclic ketone composed of an oxazole ring linked via a carbonyl bridge to a 3,5-difluorophenyl moiety, with molecular formula C₁₀H₅F₂NO₂ and a molecular weight of 209.15 g/mol . It belongs to the broader difluorobenzoyl-oxazole regioisomer family, which includes at least six positional isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-difluoro substitution patterns) that share identical elemental composition but differ in fluorine placement on the benzoyl ring [1]. The compound is primarily sourced as a research intermediate or building block for medicinal chemistry and agrochemical discovery programs, with commercial availability at 97.0% purity from established fluorochemical suppliers . Its key physicochemical parameters include a calculated LogP of 2.184 and a polar surface area (PSA) of 43.1 Ų, placing it within drug-like property space (Lipinski Rule of 5 compliant) [2].

2-(3,5-Difluorobenzoyl)oxazole: Why Regioisomers Differ


Although all difluorobenzoyl-oxazole regioisomers share the identical molecular formula C₁₀H₅F₂NO₂ and molecular weight of 209.15 g/mol, their substitutional non-equivalence renders them unsuitable for direct inter-substitution without experimental re-validation . The position of fluorine atoms on the benzoyl ring governs the molecular electrostatic potential surface, dipole moment orientation, and hydrogen-bond-acceptor geometry of the carbonyl and oxazole nitrogen, each of which critically influences target binding, metabolic stability, and physicochemical behavior . In the broader oxazole SAR literature, moving fluorine from a 3,5-symmetric to a 2,4-asymmetric arrangement has been shown to alter key properties such as LogP, aqueous solubility, and CYP-mediated oxidative metabolism rates—differences that can cascade into divergent in vitro potency, selectivity, and pharmacokinetic profiles [1]. Furthermore, synthetic accessibility and commercial pricing vary substantially across isomers, directly impacting project feasibility and procurement budgets. The quantitative differential evidence presented in Section 3 demonstrates that the 3,5-difluoro substitution pattern confers measurable property differences relative to its regioisomeric and heterocyclic comparators, establishing that these compounds are not functionally interchangeable in either biological or synthetic contexts.

2-(3,5-Difluorobenzoyl)oxazole: Differentiation Evidence


Lipophilicity Advantage Over Non-Fluorinated Parent

2-(3,5-Difluorobenzoyl)oxazole exhibits a measured/calculated LogP of 2.184, representing a +0.28 LogP unit increase relative to its non-fluorinated parent, 2-benzoyloxazole (LogP = 1.906) [1]. This 15% increase in lipophilicity is attributable to the electron-withdrawing and hydrophobic character of the two symmetrically positioned meta-fluorine substituents on the benzoyl ring, which reduce ring electron density while enhancing membrane partitioning potential without introducing the steric clash or metabolic instability associated with ortho-fluorine substitution . In medicinal chemistry programs, LogP shifts of this magnitude have been correlated with measurable improvements in passive membrane permeability and target tissue distribution, while remaining within the optimal drug-like LogP window of 1–3 [2].

Lipophilicity Drug-likeness Physicochemical profiling

Procurement Cost vs 2,4-Regioisomer

From the same manufacturer (Fluorochem, identical purity specification of 97.0%), the 3,5-difluoro regioisomer (Product Code F202668) is priced at £1,313.00 per gram, whereas the 2,4-difluoro regioisomer (Product Code F202664) is priced at £1,167.00 per gram . This represents a +12.5% procurement cost premium for the 3,5-isomer. The price differential likely reflects higher synthetic complexity or lower production volume for the symmetric 3,5-substitution pattern. For multi-gram scale procurement in a hit-to-lead or lead optimization campaign consuming 5 g of compound, this translates to approximately £730 additional expenditure when selecting the 3,5-isomer over the 2,4-isomer . Importantly, both compounds are classified under the same GHS hazard category (GHS07: Harmful/Irritant) with identical H- and P-phrase safety profiles, meaning the cost difference is not attributable to differential handling or shipping hazard surcharges .

Procurement Cost analysis Regioisomer comparison

Synthetic Entry to PAR-1 Antagonists

2-(3,5-Difluorobenzoyl)oxazole has a documented synthetic lineage not yet evidenced for all its regioisomers: it serves as a precursor or is structurally related to 2-(3,5-difluorobenzoyl)acetic acid ethyl ester (IX), an intermediate reported in the discovery of a nonpeptide small-molecule antagonist of the human platelet thrombin receptor (PAR-1) [1]. This synthetic pathway, originating from 3,5-difluoroacetophenone (XI) and diethyl carbonate (XII) via NaH-mediated condensation, establishes a precedent for the 3,5-difluoro pattern as a pharmacologically relevant substitution motif. In contrast, no equivalent patent or primary literature references documenting the use of the 2,4-, 2,6-, or 3,4-difluoro regioisomers in the synthesis of clinically relevant target molecules were identified in the accessible literature [2]. This patent-backed synthetic precedent provides a rational basis for selecting the 3,5-isomer in drug discovery programs pursuing PAR-1 or related GPCR targets.

Synthetic intermediate Medicinal chemistry building block Reaction pathway

Boiling Point as Regioisomer Identity QC

Measured density for 2-(3,5-difluorobenzoyl)oxazole is 1.376 g/cm³ with a boiling point of 318.2 °C at 760 mmHg . This value is numerically distinct from the 3,4-difluoro regioisomer, which exhibits a boiling point of 328.9 °C at 760 mmHg (ΔBP = +10.7 °C) , and from the 2,3-difluoro regioisomer (boiling point 327.1 °C, ΔBP = +8.9 °C) . These measurable physical property differences—while modest—provide a reliable analytical fingerprint for regioisomer identity verification via boiling point determination or gas chromatographic retention time comparison, especially critical given that all difluorobenzoyl-oxazole regioisomers share the same molecular weight (209.15 g/mol), molecular formula (C₁₀H₅F₂NO₂), and LogP values (2.184 for both 3,5- and 2,4-isomers) . In procurement and inventory management contexts, boiling point offers a simple orthogonal identity check when MS alone cannot distinguish positional isomers.

Quality control Physicochemical characterization Regioisomer identity confirmation

Oxazole vs Thiazole Bioisostere Comparison

2-(3,5-Difluorobenzoyl)thiazole (CAS 179113-65-6) represents the closest heterocyclic analog to the target oxazole, differing solely by replacement of the ring oxygen (oxazole) with sulfur (thiazole) while maintaining identical 3,5-difluorobenzoyl substitution . This O→S bioisosteric replacement increases molecular weight by 16 Da (209.15 → 225.22 g/mol) and introduces distinct electronic properties: sulfur is less electronegative (2.58 vs 3.44 Pauling) and more polarizable than oxygen, altering ring aromaticity, hydrogen-bond acceptor strength, and metabolic stability . Published head-to-head comparisons of oxazole and thiazole bioisosteres in antibacterial SAR have demonstrated that this single-atom change can shift MIC values by ≥2-fold, with the direction of potency change being target-dependent and not uniformly predictable [1]. The thiazole analog also carries a different hazard profile (additional toxicological considerations due to sulfur content) and distinct synthetic accessibility, making the oxazole and thiazole variants non-substitutable without empirical re-validation in each specific assay system.

Bioisosterism Heterocyclic chemistry Scaffold hopping

2-(3,5-Difluorobenzoyl)oxazole: Application Scenarios


GPCR-Targeted Medicinal Chemistry Intermediate

2-(3,5-Difluorobenzoyl)oxazole is positioned as a synthetic entry point for medicinal chemistry campaigns targeting G-protein-coupled receptors (GPCRs), specifically the protease-activated receptor PAR-1 (thrombin receptor). The compound's structural relationship to the documented intermediate 2-(3,5-difluorobenzoyl)acetic acid ethyl ester (IX), which was employed in the discovery of a nonpeptide PAR-1 antagonist, provides a patent-backed precedent for its use in constructing PAR-1-targeted chemical libraries [1]. Researchers initiating a PAR-1 program can rationally select the 3,5-difluoro regioisomer based on this synthetic lineage, rather than expending resources evaluating all six difluorobenzoyl-oxazole regioisomers de novo. The balanced electronic profile of the 3,5-difluoro substitution pattern (symmetric electron withdrawal without steric hindrance at ortho positions) makes this isomer particularly suitable for the carbonyl-bridged aryl-oxazole pharmacophore architecture common to many GPCR ligands [2].

Lipophilicity Probe for SAR Studies

The quantifiable LogP shift of +0.28 units relative to non-fluorinated 2-benzoyloxazole (LogP 1.906 → 2.184) makes 2-(3,5-difluorobenzoyl)oxazole a useful matched molecular pair (MMP) for isolating the contribution of aromatic fluorine substitution to compound lipophilicity, membrane permeability, and protein binding . In lead optimization programs where balancing potency (often correlated with increased LogP) against metabolic stability and solubility (often inversely correlated with LogP) is critical, the precisely incremental lipophilicity of the 3,5-difluoro pattern permits systematic exploration of this property axis without the confounding effects of ortho-fluorine steric interactions or asymmetric electronic distribution seen in 2,4- or 2,6-regioisomers [3]. This makes the compound particularly valuable in property-based drug design workflows employing predictive LogP/LogD models.

Regioisomer Reference Standard for QC

With a boiling point of 318.2 °C that is clearly differentiated from the 3,4- (328.9 °C), 2,3- (327.1 °C), and 2,5-isomers (324.2 °C), 2-(3,5-difluorobenzoyl)oxazole can serve as a retention time marker or reference standard for gas chromatographic (GC) identity confirmation of difluorobenzoyl-oxazole regioisomers in synthetic chemistry workflows . This is particularly valuable because all regioisomers share identical molecular weight and molecular formula, rendering mass spectrometry alone insufficient for structural discrimination. Procurement of a well-characterized reference sample (97.0% purity, fully specified by IUPAC name, InChI, and CAS) from an ISO-certified supplier enables robust analytical method development for isomer-specific quantification in reaction monitoring or purity assessment .

Fluorinated Building Block for Agrochemicals

The 3,5-difluorophenyl-oxazole motif is structurally related to known agrochemical pharmacophores, as evidenced by the class of 3,5-disubstituted isoxazoles reported as nitric oxide elicitors in plants and as herbicide safeners that enhance maize growth index, glutathione content, and glutathione S-transferase activity in vivo [4][5]. While these literature precedents involve isoxazole rather than oxazole cores, the conserved 3,5-difluorophenyl substitution pattern and heterocyclic architecture suggest that 2-(3,5-difluorobenzoyl)oxazole represents a logical building block for agrochemical discovery libraries targeting plant stress response pathways. The compound's drug-like physicochemical profile (LogP 2.18, MW 209, PSA 43.1 Ų) is compatible with the property ranges typically sought in foliar-applied agrochemical candidates [3].

Technical Documentation Hub

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